molecular formula C25H29NO6S B14957823 (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B14957823
M. Wt: 471.6 g/mol
InChI Key: WPAANRZIOHWEDO-OSPHWJPCSA-N
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Description

The compound (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromen-7-yl group, a sulfonylamino group, and a pentanoate ester, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the availability of raw materials, waste management, and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen-7-yl group may yield different chromen derivatives, while reduction of the sulfonylamino group may produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its chromen-7-yl group can be fluorescently labeled, making it useful for imaging and tracking biological processes .

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics .

Mechanism of Action

The mechanism of action of (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The chromen-7-yl group may bind to specific active sites, while the sulfonylamino and pentanoate ester groups modulate the compound’s activity and selectivity . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound for scientific research .

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C25H29NO6S/c1-5-7-18-14-23(27)32-22-15-19(10-13-21(18)22)31-25(28)24(17(4)6-2)26-33(29,30)20-11-8-16(3)9-12-20/h8-15,17,24,26H,5-7H2,1-4H3/t17-,24+/m1/s1

InChI Key

WPAANRZIOHWEDO-OSPHWJPCSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H]([C@H](C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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